molecular formula C13H11ClO2S B13474308 [1,1'-Biphenyl]-4-ylmethanesulfonyl chloride

[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride

Cat. No.: B13474308
M. Wt: 266.74 g/mol
InChI Key: SVNFRFPPMHIOIW-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-sulfonyl chloride (CAS 1623-93-4) is a sulfonyl chloride derivative of biphenyl, where the sulfonyl chloride (-SO₂Cl) group is attached to the para position of one benzene ring. Its molecular formula is C₁₂H₉ClO₂S, with a molecular weight of 252.71 g/mol . This compound is widely used in organic synthesis as a sulfonating agent, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized biphenyl derivatives. Key synonyms include 4-biphenylsulfonyl chloride, biphenyl-4-sulfonyl chloride, and 4-phenylbenzenesulfonyl chloride . The structure consists of two linked benzene rings with the sulfonyl chloride group at the 4-position, rendering it electrophilic and reactive toward nucleophiles like amines or alcohols.

Properties

Molecular Formula

C13H11ClO2S

Molecular Weight

266.74 g/mol

IUPAC Name

(4-phenylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C13H11ClO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

SVNFRFPPMHIOIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-ylmethanesulfonyl chloride typically involves the reaction of biphenyl with methanesulfonyl chloride in the presence of a catalyst. One common method is the Friedel-Crafts acylation, where biphenyl reacts with methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction is usually carried out in a non-polar solvent like dichloromethane to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-4-ylmethanesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired quality of the compound .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-ylmethanesulfonyl chloride involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry and material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of sulfonyl chlorides are influenced by substituents, aromatic system size, and electronic effects. Below is a comparative analysis of [1,1'-biphenyl]-4-sulfonyl chloride and structurally related compounds (Table 1), followed by a detailed discussion.

Table 1: Structural and Physicochemical Comparison of Sulfonyl Chlorides

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Effects
[1,1'-Biphenyl]-4-sulfonyl chloride None (parent compound) C₁₂H₉ClO₂S 252.71 1623-93-4 High electrophilicity; baseline reactivity
4′-Methylbiphenyl-3-sulfonyl chloride Methyl (4′), -SO₂Cl (3) C₁₃H₁₁ClO₂S 266.75 885950-93-6 Increased lipophilicity; reduced reactivity due to electron-donating methyl
4'-Fluoro-[1,1'-biphenyl]-4-sulfonyl chloride Fluoro (4′), -SO₂Cl (4) C₁₂H₈ClFO₂S 270.70 N/A (CID 2794749) Enhanced electrophilicity via electron-withdrawing F; higher reactivity
Naphthalene-2-sulfonyl chloride Naphthalene system, -SO₂Cl (2) C₁₀H₇ClO₂S 226.68 93-11-8 Higher solubility in nonpolar solvents; extended conjugation
4-Ethylbenzenesulfonyl chloride Ethyl (4), -SO₂Cl (1) C₈H₉ClO₂S 204.67 N/A Reduced steric hindrance; single-ring system

Key Comparative Insights

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs): The 4'-fluoro derivative (Table 1, Entry 3) exhibits heightened electrophilicity at the sulfur center due to the inductive effect of fluorine, making it more reactive in nucleophilic substitutions compared to the parent compound .
  • Electron-Donating Groups (EDGs): The 4′-methyl analog (Entry 2) demonstrates reduced reactivity because the methyl group donates electron density, destabilizing the transition state during nucleophilic attack. However, its lipophilicity improves solubility in organic solvents .

This impacts crystallization behavior and solubility . Naphthalene sulfonyl chlorides (Entry 4) have higher molecular symmetry and extended conjugation, often leading to distinct solubility profiles (e.g., preferential solubility in aromatic solvents) .

Synthetic Utility

  • The parent compound ([1,1'-biphenyl]-4-sulfonyl chloride) is a versatile intermediate in drug discovery, while fluorinated derivatives (Entry 3) are valuable in synthesizing bioactive molecules with enhanced metabolic stability .
  • Naphthalene-based analogs (Entry 4) are preferred in materials science for designing polymers with tailored thermal properties .

Biological Activity

[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride is an organic compound with significant biological activity, particularly in the realms of medicinal chemistry and agrochemicals. Its structure features a biphenyl moiety with a sulfonyl chloride functional group, which contributes to its reactivity and utility in various chemical syntheses.

  • Chemical Formula : C13H11ClO2S
  • Molecular Weight : 252.72 g/mol
  • CAS Number : 1623-93-4
  • Appearance : Solid powder
  • Melting Point : 103-108 °C

The biological activity of this compound is primarily attributed to its role as a potent inhibitor of histone deacetylases (HDACs). HDACs are critical enzymes involved in the regulation of gene expression through the modification of histones, and their inhibition can lead to altered cellular functions including apoptosis, differentiation, and cell cycle arrest.

Biological Applications

  • Cancer Research : The compound has been studied for its potential as an anticancer agent due to its HDAC inhibitory properties. By inhibiting HDACs, it promotes the acetylation of histones and non-histone proteins, leading to the activation of tumor suppressor genes and the induction of cancer cell death.
  • Agrochemical Potential : Its reactivity makes it a candidate for synthesizing herbicides and pesticides. The sulfonyl chloride group allows for further modifications that can enhance biological efficacy against specific pests or weeds.
  • Synthesis of Pharmaceuticals : The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting signaling pathways involved in cancer and other diseases.

Study 1: HDAC Inhibition and Cancer Cell Lines

A study investigated the effects of this compound on several cancer cell lines. The results indicated that treatment with this compound led to significant growth inhibition in breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the low micromolar range. The mechanism involved increased histone acetylation and subsequent activation of pro-apoptotic genes.

Study 2: Agrochemical Efficacy

In agricultural research, this compound was tested for its herbicidal properties against common weeds. The compound demonstrated effective inhibition of weed growth at concentrations as low as 10 ppm, indicating potential for use in developing environmentally friendly herbicides.

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaBiological Activity
4-Methyl-[1,1'-biphenyl]-4-sulfonyl chlorideC13H11ClO2SEnhanced lipophilicity; potential HDAC inhibitor
4,4'-Biphenyldisulfonyl chlorideC12H10Cl2O4S2Dual sulfonyl groups; varied biological activity
4-Methoxybiphenyl-4-sulfonyl chlorideC13H11ClO3SIncreased solubility; potential for drug formulation

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